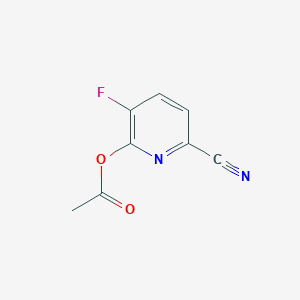

6-Cyano-3-fluoropyridin-2-yl acetate

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in chemistry. Its derivatives are ubiquitous and play a critical role in both organic synthesis and medicinal chemistry. The nitrogen atom imparts unique electronic properties to the ring, making it electron-deficient compared to benzene (B151609) and influencing its reactivity. This allows for a wide range of chemical transformations.

In organic synthesis , pyridine and its derivatives are utilized as catalysts, reagents, and versatile building blocks for constructing complex molecular architectures. They can undergo various reactions, including electrophilic and nucleophilic substitutions, to introduce a wide array of functional groups, enabling the creation of diverse compound libraries.

In medicinal chemistry , the pyridine scaffold is a key "pharmacophore" found in a vast number of pharmaceuticals. Its ability to form hydrogen bonds, act as a bioisostere for other chemical groups, and its favorable solubility profile make it a privileged structure in drug design. Pyridine-containing drugs are found across numerous therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.

The Role of Fluorine and Cyano Substituents in Pyridine Reactivity

The introduction of fluorine and cyano (-C≡N) groups onto a pyridine ring dramatically alters its chemical properties and biological activity. Both are strongly electron-withdrawing groups, which further decreases the electron density of the aromatic ring.

Fluorine , being the most electronegative element, has a profound impact when incorporated into organic molecules. In medicinal chemistry, its strategic placement can:

Enhance Metabolic Stability: Fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug. researchgate.net

Increase Binding Affinity: The C-F bond can participate in favorable interactions with biological targets.

Modulate Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical for its pharmacokinetic profile. nih.govmdpi.com

The cyano group is a versatile functional group that also serves as a potent electron-withdrawing substituent. Its presence:

Influences Reactivity: It makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key strategy for building complex molecules.

Acts as a Bioactive Moiety: The cyano group is present in various active pharmaceutical ingredients, contributing to their binding and therapeutic effect. For example, the cyanopyridine moiety is found in neratinib, a kinase inhibitor used in cancer therapy. researchgate.net

Serves as a Synthetic Handle: The cyano group can be chemically transformed into other functional groups like carboxylic acids, amides, or amines, providing synthetic flexibility.

In 6-Cyano-3-fluoropyridin-2-yl acetate (B1210297), these substituents work in concert to create a highly activated and functionalized pyridine ring, primed for further chemical modification.

Historical Context of 6-Cyano-3-fluoropyridin-2-yl acetate Discovery and Initial Applications

Specific historical details regarding the first synthesis and application of this compound are not extensively documented in publicly available scientific literature, which is common for specialized chemical intermediates that are not themselves end-products. Its development can be understood within the broader context of the advancement of fluorination and cyanation techniques in organic chemistry throughout the 20th and 21st centuries.

The synthesis of functionalized pyridines, including those with fluorine and cyano groups, has evolved significantly. Early methods have been supplemented by modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions and regioselective nucleophilic substitutions, which allow for precise control over the placement of these critical functional groups. researchgate.net The emergence of compounds like this compound is a direct result of this synthetic progress, driven by the demand for novel, highly functionalized building blocks for drug discovery programs. The acetate group, in particular, suggests its role as a protected hydroxyl group, which can be easily removed in a subsequent synthetic step to reveal a reactive site.

Overview of Research Domains Pertaining to this compound

While direct research applications of this compound are not widely published, its structure strongly points to its use as a key intermediate in medicinal chemistry and pharmaceutical sciences . The combination of the cyano, fluoro, and acetate groups on the pyridine scaffold makes it a valuable precursor for the synthesis of complex, biologically active molecules.

Research findings on structurally similar compounds provide insight into its potential applications. For instance, various cyanopyridine derivatives are investigated as scaffolds for potent enzyme inhibitors, particularly in oncology. Studies have shown that compounds containing a substituted cyanopyridine core exhibit significant anticancer activity. researchgate.netnih.gov For example, complex molecules built from cyanopyridine precursors have been synthesized and evaluated as cytotoxic agents against human cancer cell lines, such as breast cancer. nih.gov

Therefore, the primary research domain for this compound is almost certainly as a building block in multi-step syntheses targeting novel therapeutic agents. Its reactive sites allow for its incorporation into larger, more complex structures that are then tested for biological activity against various diseases.

Chemical and Physical Properties

| Property | Value (for 2-Cyano-3-fluoropyridine) |

|---|---|

| Molecular Formula | C6H3FN2 |

| Molecular Weight | 122.10 g/mol |

| Appearance | Light yellow solid |

| Boiling Point | 205.9±20.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm3 |

| CAS Number | 97509-75-6 |

Structure

3D Structure

Properties

IUPAC Name |

(6-cyano-3-fluoropyridin-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5(12)13-8-7(9)3-2-6(4-10)11-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCMDLBXJRJGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=N1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Cyano 3 Fluoropyridin 2 Yl Acetate

Transformations Involving the Acetate (B1210297) Moiety

The acetate group attached to the pyridine (B92270) ring at the 2-position is susceptible to cleavage reactions, leading to the formation of the corresponding pyridin-2-one derivative. This reactivity is a key aspect of the compound's chemical profile.

Hydrolysis to 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (B2774895)

The hydrolysis of 6-Cyano-3-fluoropyridin-2-yl acetate results in the formation of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. This transformation can be effectively achieved under basic conditions.

The cleavage of the acetate group is commonly facilitated by the use of a base. Potassium carbonate (K₂CO₃) is an effective reagent for this purpose. The reaction proceeds through a base-catalyzed hydrolysis mechanism. The carbonate anion, or hydroxide ions generated in situ, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the pyridin-2-one and an acetate salt.

A typical procedure involves stirring this compound with potassium carbonate in a suitable solvent, such as methanol, at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to confirm the consumption of the starting material.

Table 1: Reaction Conditions for Base-Mediated Hydrolysis

| Reactant | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Potassium Carbonate (K₂CO₃) | Methanol | Room Temperature | 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile |

The choice of solvent can influence the rate and efficiency of the acetate cleavage. Protic solvents, such as methanol and ethanol, are commonly employed. These solvents can participate in the reaction by solvating the ions and can also act as a proton source to protonate the leaving group, thereby facilitating the reaction. The polarity of the solvent plays a role in stabilizing the charged intermediates formed during the hydrolysis process. While detailed comparative studies on a wide range of solvents for this specific reaction are not extensively documented in publicly available literature, the use of polar protic solvents is a standard practice for similar base-catalyzed ester hydrolyses.

Transesterification Reactions

While specific examples of transesterification reactions involving this compound are not widely reported, the principles of ester chemistry suggest that this transformation is feasible. Transesterification involves the exchange of the acetyl group with another alkoxy group from an alcohol. This reaction can be catalyzed by either an acid or a base.

In a potential scenario, reacting this compound with an alcohol (R-OH) in the presence of a suitable catalyst would be expected to yield the corresponding 2-alkoxy-6-cyano-3-fluoropyridine and acetic acid. The equilibrium of this reaction can be shifted by using a large excess of the alcohol or by removing one of the products.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Core

The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing cyano group and the electronegative nitrogen atom. The fluorine atom at the 3-position serves as a good leaving group in such reactions.

Reactivity of the Fluorine Substituent Towards Various Nucleophiles

The fluorine atom in the 3-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. The rate and success of these SNAr reactions are influenced by the nature of the nucleophile and the reaction conditions. The electron-withdrawing effect of the adjacent cyano group enhances the electrophilicity of the carbon atom to which the fluorine is attached, making it more prone to nucleophilic attack.

Generally, strong nucleophiles such as amines, thiols, and alkoxides are expected to react readily. For instance, the reaction with a primary or secondary amine would lead to the corresponding 3-amino-6-cyanopyridin-2-yl acetate derivative. Similarly, reaction with a thiol would yield a 3-thioether, and an alkoxide would result in a 3-alkoxy substituted pyridine.

Table 2: Predicted Reactivity of this compound with Various Nucleophiles in SNAr Reactions

| Nucleophile Type | Example Nucleophile | Expected Product |

|---|---|---|

| Amines | R-NH₂ | 3-(Alkylamino)-6-cyanopyridin-2-yl acetate |

| Thiols | R-SH | 3-(Alkylthio)-6-cyanopyridin-2-yl acetate |

| Alkoxides | R-O⁻ | 3-Alkoxy-6-cyanopyridin-2-yl acetate |

It is important to note that in these SNAr reactions, the acetate group may also be susceptible to cleavage under the reaction conditions, especially if basic nucleophiles or elevated temperatures are employed. This could lead to the formation of the corresponding 3-substituted-5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile as a concurrent or subsequent product. The specific outcome would depend on the relative reactivity of the fluorine substituent and the acetate group under the chosen reaction conditions.

Transformations of the Cyano Group

The cyano group on a pyridine ring can be chemically reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing a basic side chain. The reduction of nitriles to primary amines can be achieved using various reducing agents. researchgate.net A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether or THF. researchgate.netlibretexts.org This reagent provides hydride ions that add twice to the carbon-nitrogen triple bond, and subsequent aqueous workup yields the primary amine. libretexts.org

Alternatively, catalytic hydrogenation using reagents like Raney Nickel or Platinum under a hydrogen atmosphere can also effectively reduce the cyano group to a primary amine. researchgate.net Applying these methods to this compound would be expected to selectively reduce the cyano group to an aminomethyl group, yielding (2-acetoxy-5-fluoropyridin-6-yl)methanamine, assuming the other functional groups are stable to the reaction conditions.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. chemguide.co.uklibretexts.org This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.uk The reaction proceeds in two stages: the nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to a carboxylic acid (or its salt). chemguide.co.ukchemistrysteps.com

Acidic Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) would protonate the nitrogen, making the carbon more electrophilic for attack by water. lumenlearning.com This process would ultimately yield the carboxylic acid and an ammonium salt. chemguide.co.uk In the case of this compound, this would theoretically produce 2-acetoxy-3-fluoropyridine-6-carboxylic acid.

Alkaline Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) involves the direct attack of the hydroxide ion on the nitrile carbon. libretexts.org This initially forms the salt of the carboxylic acid (a carboxylate) and ammonia gas. chemguide.co.uk Subsequent acidification of the reaction mixture would be required to obtain the free carboxylic acid. libretexts.org

Under certain controlled conditions, it might be possible to stop the hydrolysis at the intermediate amide stage, yielding 2-acetoxy-3-fluoronicotinamide. lumenlearning.com

Nitrile Cycloadditions (Hypothetical)

The nitrile functional group in this compound presents a potential site for cycloaddition reactions, although unactivated nitriles are generally poor partners in such transformations. The synthetic utility of these reactions would be to construct novel fused heterocyclic systems. The participation of the cyano group as a 2π component in cycloadditions is rare but not unprecedented, particularly in intramolecular processes or with highly reactive partners. nih.gov

One plausible, albeit hypothetical, cycloaddition pathway is the [4+2] cycloaddition, or Diels-Alder reaction, where the cyanopyridine would act as the dienophile. For this to occur, a highly electron-rich diene would likely be required to overcome the inherent low reactivity of the nitrile dienophile. The electron-withdrawing nature of the fluorine atom and the pyridine ring may slightly enhance the dienophilic character of the cyano group.

A more probable scenario for cycloaddition involves 1,3-dipolar cycloadditions. Nitrile oxides, generated in situ from aldoximes, can react with nitriles to form 1,2,4-oxadiazoles. Similarly, nitrile imines, generated from hydrazonoyl halides, could potentially react with the cyano group to yield 1,2,4-triazoles. oup.com These reactions would lead to the formation of a five-membered heterocyclic ring fused to the pyridine core, offering a route to complex nitrogen-containing scaffolds.

Formal [2+2+2] cycloaddition strategies, which proceed through pericyclic cascade mechanisms, have been described for the synthesis of polycyclic pyridine derivatives and could hypothetically be applied here. nih.gov Such a reaction might involve the intramolecular participation of the cyano group as a π-component in a cascade of pericyclic reactions, leading to a fused ring system.

It is important to emphasize that these proposed nitrile cycloaddition reactions for this compound are hypothetical and would require experimental validation. The reaction conditions, such as temperature, pressure, and the choice of catalyst, would need to be carefully optimized to favor these pathways over other potential side reactions.

| Hypothetical Cycloaddition Type | Potential Reactant | Potential Product |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Fused dihydropyridine derivative |

| 1,3-Dipolar Cycloaddition | Nitrile oxide | Fused 1,2,4-oxadiazole |

| 1,3-Dipolar Cycloaddition | Nitrile imine | Fused 1,2,4-triazole |

| Formal [2+2+2] Cycloaddition | Unsaturated tether | Fused polycyclic pyridine |

Oxidation Reactions of the Pyridine Ring or Substituents

The oxidation of this compound can potentially occur at several sites: the pyridine nitrogen, the pyridine ring itself, or the substituents. The specific outcome of an oxidation reaction would be highly dependent on the nature of the oxidizing agent and the reaction conditions.

N-Oxidation of the Pyridine Ring:

The nitrogen atom of the pyridine ring is a common site for oxidation, leading to the formation of a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid. tandfonline.com The resulting N-oxide would be 6-cyano-3-fluoro-2-(acetyloxy)pyridine 1-oxide. The presence of the electron-withdrawing cyano and fluoro groups may decrease the nucleophilicity of the pyridine nitrogen, potentially requiring harsher reaction conditions for N-oxidation compared to unsubstituted pyridine. nih.govnih.gov

Oxidation of the Pyridine Ring:

Oxidative dearomatization of the pyridine ring is a less common but synthetically valuable transformation. nih.gov Strong oxidizing agents could potentially lead to ring-opening or the formation of more complex oxidized products. However, the stability of the aromatic pyridine ring makes such reactions challenging. Oxidative fluorination could also be a possibility under specific conditions, potentially introducing another fluorine atom to the ring. researchgate.net

Oxidation of Substituents:

The cyano and acetate groups are generally stable to mild oxidizing conditions. However, under more forceful conditions, the acetyl group of the acetate ester could potentially be oxidized. It is also conceivable that under certain oxidative conditions, hydrolysis of the acetate group to a hydroxyl group could occur, followed by oxidation of the resulting pyridinol. The cyano group is relatively robust towards oxidation but can be hydrolyzed to a carboxamide or carboxylic acid under acidic or basic conditions, which might be present in some oxidative reaction mixtures. google.com

| Oxidizing Agent | Potential Reaction Site | Potential Product |

| m-CPBA | Pyridine Nitrogen | 6-Cyano-3-fluoro-2-(acetyloxy)pyridine 1-oxide |

| H₂O₂ / Acetic Acid | Pyridine Nitrogen | 6-Cyano-3-fluoro-2-(acetyloxy)pyridine 1-oxide |

| Strong Oxidants (e.g., KMnO₄) | Pyridine Ring / Substituents | Ring-opened products or further oxidized species |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 6-Cyano-3-fluoropyridin-2-yl acetate (B1210297) is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetate group. The chemical shifts (δ) of the two aromatic protons will be influenced by the electron-withdrawing effects of the cyano and fluoro substituents, as well as the acetate group. The coupling between these protons would provide information about their relative positions.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-4 | 8.0 - 8.3 | Doublet of doublets | J(H-4, H-5), J(H-4, F-3) |

| Pyridine H-5 | 7.6 - 7.9 | Doublet of doublets | J(H-5, H-4), J(H-5, F-3) |

| Acetate CH₃ | 2.2 - 2.5 | Singlet | N/A |

The ¹³C NMR spectrum will provide a map of the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts will be indicative of the hybridization and the electronic environment of each carbon. The carbonyl carbon of the acetate group is expected to appear significantly downfield, while the carbon of the cyano group will also have a characteristic chemical shift. The carbons of the pyridine ring will be influenced by the attached functional groups, with the carbon attached to the fluorine atom showing a characteristic splitting due to carbon-fluorine coupling.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Acetate) | 168 - 172 |

| C-2 (Pyridine) | 150 - 155 (doublet, ¹JCF) |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 140 - 145 |

| C-3 (Pyridine) | 130 - 135 (doublet, ²JCF) |

| C-5 (Pyridine) | 120 - 125 |

| C≡N (Cyano) | 115 - 120 |

| CH₃ (Acetate) | 20 - 25 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum for 6-Cyano-3-fluoropyridin-2-yl acetate is expected to show a single signal for the fluorine atom at the C-3 position of the pyridine ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely appear as a doublet of doublets due to coupling with the adjacent protons at the H-4 and H-5 positions.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| F-3 (Pyridine) | -120 to -140 | Doublet of doublets |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its structure.

LCMS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique would be employed to assess the purity of this compound and to confirm its molecular weight. The expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound plus the mass of a proton.

Predicted LCMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 192.14 g/mol |

| Expected [M+H]⁺ | 193.05 |

HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm the exact molecular formula by comparing the experimentally measured mass with the calculated theoretical mass.

Predicted HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₈H₅FN₂O₂ |

| Calculated Exact Mass | 192.0335 |

| Expected [M+H]⁺ | 193.0408 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the cyano group, the acetate (ester) group, the fluorinated pyridine ring, and the carbon-fluorine bond.

The key functional groups and their anticipated vibrational frequencies are:

Cyano Group (C≡N): The nitrile functional group is one of the most readily identifiable features in an IR spectrum. It typically displays a sharp, medium-intensity absorption band in the region of 2260-2200 cm⁻¹. For cyanopyridine derivatives, this peak is often observed around 2224 cm⁻¹. nih.govresearchgate.net This distinct peak arises from the stretching vibration of the carbon-nitrogen triple bond. researchgate.net

Acetate Group (Ester): The acetate moiety gives rise to two prominent absorption bands:

Carbonyl Stretch (C=O): The ester carbonyl group is expected to produce a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. In similar acetate-containing heterocyclic compounds, this peak has been reported at approximately 1753 cm⁻¹. nih.govresearchgate.net This absorption is due to the stretching vibration of the carbon-oxygen double bond.

C-O Stretch: The stretching vibrations of the C-O single bonds within the ester group typically appear in the fingerprint region, between 1300-1000 cm⁻¹. These bands can be more complex to assign definitively due to coupling with other vibrations.

Fluoropyridine Ring: The pyridine ring structure will have characteristic absorptions. Aromatic C=C and C=N stretching vibrations usually occur in the 1600-1450 cm⁻¹ region. For instance, a C=N stretching vibration in a related bipyridin-yloxy acetate derivative was observed at 1600 cm⁻¹. nih.govresearchgate.net

Carbon-Fluorine Bond (C-F): The C-F stretching vibration gives rise to a strong absorption band, typically found in the 1400-1000 cm⁻¹ range. The exact position can vary depending on the electronic environment of the aromatic ring.

The following table summarizes the expected characteristic IR absorption bands for "this compound" based on data from analogous structures.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| Cyano (C≡N) | 2260 - 2200 | Stretch | Medium, Sharp |

| Ester Carbonyl (C=O) | 1750 - 1735 | Stretch | Strong, Sharp |

| Ester (C-O) | 1300 - 1000 | Stretch | Medium - Strong |

| Aromatic Ring (C=C, C=N) | 1600 - 1450 | Stretch | Medium - Weak |

| Carbon-Fluorine (C-F) | 1400 - 1000 | Stretch | Strong |

X-ray Crystallography for Solid-State Structural Determination (If applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for "this compound" is not widely published, analysis of its derivatives provides critical insights into the likely solid-state conformation and intermolecular interactions.

In the crystal structure of this derivative, the molecule adopts a specific conformation where the dihedral angle between the benzene (B151609) and pyridine rings is 60.97 (7)°. researchgate.net The analysis also identifies intermolecular forces, such as C—H···O hydrogen bonds and C—H···π interactions, which dictate the packing of molecules in the crystal, forming a three-dimensional network. researchgate.net This type of detailed structural information is invaluable for understanding the physical properties of the compound and for designing new molecules with specific desired characteristics.

The crystallographic data for "Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate" is presented below. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.4883 (2) |

| b (Å) | 8.23273 (16) |

| c (Å) | 16.8923 (3) |

| α (°) | 90 |

| β (°) | 93.8000 (17) |

| γ (°) | 90 |

| Volume (ų) | 1871.69 (6) |

| Z | 4 |

This data provides a blueprint of the molecular structure in the solid state, which is essential for computational modeling and structure-activity relationship (SAR) studies in medicinal chemistry.

Role in Complex Molecule Synthesis and Advanced Chemical Applications

Intermediate in the Synthesis of Quinolone-Pyridinone Hybrid Structures

Quinolone-pyridinone hybrids are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these complex scaffolds often relies on the precise and sequential assembly of precursor molecules. 6-Cyano-3-fluoropyridin-2-yl acetate (B1210297) is a key intermediate in this process, providing the core pyridinone structure required for the final hybrid molecule.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are implicated in various cancers, including acute myeloid leukemia (AML). nih.govfrontiersin.org These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes oncogenesis. frontiersin.orgconfex.com Small-molecule inhibitors that selectively target the mutant IDH1 enzyme can reduce 2-HG levels and have emerged as a targeted cancer therapeutic strategy. frontiersin.org

Olutasidenib (FT-2102) is a potent and selective inhibitor of the mutant IDH1 enzyme. medkoo.comdrugbank.com The synthesis of Olutasidenib involves the construction of a complex quinolone-pyridinone hybrid structure, a process in which 6-Cyano-3-fluoropyridin-2-yl acetate plays a critical role as a precursor. medkoo.com It provides the essential 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (B2774895) core of the final drug molecule after undergoing specific chemical modifications. medkoo.com

Table 1: Synthetic Steps Involving this compound in Olutasidenib Synthesis

| Step | Precursor | Reagents/Conditions | Product | Purpose |

| 1 | 2-Cyano-5-fluoropyridine 1-oxide | Acetic anhydride, reflux | This compound | Introduction of the acetate group. uni-koeln.de |

| 2 | This compound | Potassium carbonate, Methanol | 6-cyano-3-fluoropyridin-2-ol | Deacetylation to unmask the hydroxyl group for subsequent reactions. medkoo.com |

The cyanopyridine motif is recognized as an important bioactive scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities. ijpsr.comresearchgate.net this compound is strategically valuable because it serves as a direct precursor to the 2-pyridone scaffold, a privileged structure in drug discovery. The fluorine atom at the 3-position is crucial, as it activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the coupling of other molecular fragments. The cyano group at the 6-position is another key feature that is often retained in the final bioactive molecule, contributing to its interaction with the biological target.

The key step in assembling the quinolone-pyridinone hybrid structure of Olutasidenib is the coupling of the pyridinone core with an aminoquinolinone derivative. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. medkoo.com After the deacetylation of this compound to its corresponding pyridinol and subsequent N-methylation, the resulting 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (B2796303) is reacted with (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one. medkoo.com

The chemical strategy for this coupling involves heating the two fragments in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a non-nucleophilic base such as diisopropylethylamine (DIEA). medkoo.com In this reaction, the amino group of the quinolinone acts as the nucleophile, attacking the carbon atom bearing the fluorine on the pyridinone ring. The fluorine atom, being a good leaving group in this activated system, is displaced, forming a new carbon-nitrogen bond that links the two heterocyclic systems. medkoo.com

Precursor to Mutant Isocitrate Dehydrogenase (IDH1) Inhibitors (e.g., Olutasidenib)

Application in the Construction of Fused Heterocyclic Systems

Beyond its role in synthesizing linked hybrid molecules, the reactivity of the fluoropyridine core of this compound and related structures is harnessed for the construction of fused heterocyclic systems. These methodologies allow for the efficient assembly of complex polycyclic scaffolds like benzofuropyridines and dibenzofurans. nih.gov

A powerful strategy for synthesizing benzofuropyridines involves a sequence of reactions culminating in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this process, a fluoropyridine is first coupled with a 2-bromophenyl acetate derivative to form a biaryl intermediate. Following an in-situ deprotection of the acetate group to reveal a phenoxide, this newly formed nucleophile attacks the carbon-fluorine bond on the adjacent pyridine (B92270) ring. This intramolecular cyclization forges the oxygen-containing ring, resulting in the fused benzofuropyridine structure. nih.gov The efficiency of this final SNAr step depends on the electronic activation of the fluorine leaving group by the pyridine nitrogen. nih.gov

A streamlined, one-pot procedure has been developed for the synthesis of benzofuropyridines from fluoropyridines. nih.gov This method leverages a sequence of metal-mediated reactions to build the necessary biaryl precursor for the final cyclization step.

The process begins with a directed ortho-lithiation , where a strong base like lithium diisopropylamide (LDA) selectively removes a proton from the position ortho to the fluorine atom on the pyridine ring. nih.gov This is followed by zincation , where the resulting lithiated species is treated with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc intermediate. nih.gov

This organozinc compound then undergoes a palladium-catalyzed Negishi cross-coupling reaction with a 2-bromophenyl acetate. nih.gov This step forms the crucial carbon-carbon bond between the two aromatic rings. Finally, under the basic conditions of the reaction, the acetate is cleaved, and the resulting phenoxide undergoes the intramolecular SNAr cyclization to yield the final benzofuropyridine product. nih.gov This multi-step, one-pot methodology provides an efficient pathway to complex fused heterocycles from readily available starting materials. nih.gov

Table 2: Four-Step One-Pot Synthesis of Benzofuropyridines

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Directed ortho-Lithiation | Fluoropyridine, LDA | Regioselective activation of the pyridine ring. nih.gov |

| 2 | Transmetalation (Zincation) | Organolithium intermediate, ZnCl₂ | Formation of a stable organozinc reagent. nih.gov |

| 3 | Negishi Cross-Coupling | Organozinc reagent, 2-bromophenyl acetate, Pd catalyst | Formation of the key biaryl C-C bond. nih.gov |

| 4 | Deprotection & Intramolecular SNAr | Base (from previous steps) | In-situ generation of phenoxide and subsequent cyclization to form the fused ring system. nih.gov |

Potential in Radiopharmaceutical Precursor Development

The field of nuclear medicine, and particularly Positron Emission Tomography (PET), relies on the use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. The insights gained from PET imaging are invaluable for the diagnosis and management of various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The development of new and effective PET radiotracers is therefore a critical area of research. Fluorine-18 (¹⁸F) is a favored radionuclide for PET due to its optimal half-life (109.7 minutes), low positron energy (0.635 MeV), and the relative accessibility of methods for its incorporation into organic molecules.

The pyridine moiety is a common feature in many successful PET radiotracers. Its presence can impart favorable pharmacokinetic and pharmacodynamic properties, such as improved blood-brain barrier penetration and specific binding to biological targets. Consequently, the development of novel precursors for the efficient and selective introduction of ¹⁸F into pyridine-containing molecules is of paramount importance. While direct studies on this compound as a radiopharmaceutical precursor are not extensively documented in publicly available literature, its structural features suggest a strong potential for such applications.

Development of ¹⁸F-Labeled Pyridine Derivatives for Positron Emission Tomography (PET)

The design of ¹⁸F-labeled pyridine derivatives for PET imaging is a multifaceted process that involves the careful selection of a parent molecule with high affinity and selectivity for a specific biological target, as well as a suitable precursor for radiolabeling. A wide variety of ¹⁸F-labeled pyridine-based radiotracers have been developed and evaluated for imaging targets such as neuroreceptors, enzymes, and transporters.

The synthesis of these radiotracers often involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with [¹⁸F]fluoride. The efficiency of this radiofluorination step is crucial and is influenced by several factors, including the nature and position of the leaving group, the presence of activating or deactivating substituents on the pyridine ring, and the reaction conditions. The cyano (-CN) and fluoro (-F) groups present in this compound can significantly influence the reactivity of the pyridine ring, potentially facilitating the introduction of ¹⁸F at a specific position.

| Property | Significance in PET Tracer Development |

| Pyridine Scaffold | Common in CNS-active drugs, can facilitate blood-brain barrier penetration. |

| Fluorine Atom | Can be substituted with ¹⁸F for radiolabeling. |

| Cyano Group | Electron-withdrawing, can activate the ring for nucleophilic aromatic substitution. |

| Acetate Group | Can be a protecting group or a site for further chemical modification. |

Strategies for ¹⁸F Incorporation into Pyridine Scaffolds

Several strategies have been developed for the incorporation of ¹⁸F into pyridine scaffolds. The choice of strategy depends on the specific structure of the target molecule and the desired position of the ¹⁸F label.

One common approach is nucleophilic aromatic substitution (SNA_r) on an electron-deficient pyridine ring. In this method, a good leaving group, such as a nitro group, a halogen (Cl, Br, I), or a trimethylammonium group, is displaced by [¹⁸F]fluoride. The reaction is typically carried out in a high-boiling point aprotic solvent in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex. The presence of electron-withdrawing groups, like the cyano group in this compound, can activate the pyridine ring towards nucleophilic attack, thereby facilitating the radiofluorination reaction.

Another strategy involves the use of prosthetic groups. In this two-step approach, a small, ¹⁸F-labeled molecule (the prosthetic group) is first synthesized and then coupled to the pyridine-containing target molecule. This method is particularly useful when direct radiofluorination of the target molecule is challenging due to its chemical instability or the presence of functional groups that are incompatible with the labeling conditions.

Further research is needed to fully explore the potential of this compound as a precursor for the development of novel ¹⁸F-labeled pyridine derivatives for PET imaging. However, its unique combination of functional groups makes it a promising candidate for the synthesis of the next generation of radiotracers.

Mechanistic and Theoretical Investigations of 6 Cyano 3 Fluoropyridin 2 Yl Acetate and Its Transformations

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting molecular properties and reaction dynamics without the need for empirical observation. For 6-Cyano-3-fluoropyridin-2-yl acetate (B1210297), methods such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis are invaluable for understanding its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-Cyano-3-fluoropyridin-2-yl acetate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine electronic properties. researchgate.netnih.gov

These studies can elucidate reaction pathways by calculating the energies of reactants, transition states, and products. For instance, in a potential hydrolysis reaction, DFT can model the approach of a water molecule or hydroxide ion to the acetate's carbonyl carbon, mapping the potential energy surface and identifying the transition state structure. The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the cyano and fluoro groups is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Table 1: Representative Parameters in DFT Studies of Pyridine (B92270) Derivatives

This table outlines typical computational methods and key outputs from DFT analyses performed on related cyanopyridine structures, which would be applicable to the study of this compound.

| Parameter | Description | Typical Method/Basis Set | Relevance to this compound |

|---|---|---|---|

| Geometry Optimization | Calculation of the lowest energy molecular structure. | B3LYP/6-311++G(d,p) | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Calculated from orbital energies | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Transition State Search | Locating the highest energy point along a reaction coordinate. | e.g., Berny optimization | Used to calculate activation energies for reactions like hydrolysis or nucleophilic substitution. |

| Vibrational Frequencies | Calculation of molecular vibrations to confirm minima (no imaginary frequencies) or transition states (one imaginary frequency). | B3LYP/6-311++G(d,p) | Correlates calculated frequencies with experimental IR and Raman spectra for structural confirmation. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP map would reveal several key features:

Negative Potential (Red/Yellow): The most negative regions are expected around the pyridine ring's nitrogen atom, the nitrogen of the cyano group, and the oxygen atoms of the acetate group. researchgate.netresearchgate.net These sites are the most likely points for electrophilic attack or coordination with metal cations.

Positive Potential (Blue/Green): Positive potential would be concentrated on the hydrogen atoms of the pyridine ring. Crucially, a significant positive potential is anticipated on the carbonyl carbon of the acetate group, marking it as a prime site for nucleophilic attack, which initiates hydrolysis. The pyridine carbon atoms, particularly C-4 and C-6, would also exhibit some degree of positive potential due to the strong electron-withdrawing effects of the ring nitrogen and the cyano group, making them potential sites for nucleophilic aromatic substitution.

Table 2: Predicted MEP Maxima and Minima for this compound

This table presents predicted regions of extreme electrostatic potential based on analyses of similar structures like 2-cyanopyridine and other substituted pyridines. researchgate.netresearchgate.net Vmin represents the most negative potential (electrophilic site), and Vmax represents the most positive potential (nucleophilic site).

| Molecular Region | Predicted Potential Type | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen (N1) | Strongly Negative (Vmin) | Site for protonation and electrophilic attack. |

| Cyano Nitrogen | Negative (Vmin) | Site for electrophilic interaction. |

| Carbonyl Oxygen (Acetate) | Strongly Negative (Vmin) | Hydrogen bond acceptor, site for electrophilic attack. |

| Carbonyl Carbon (Acetate) | Strongly Positive (Vmax) | Primary site for nucleophilic attack (e.g., hydrolysis). |

| Pyridine Ring Carbons (C4, C6) | Positive (Vmax) | Potential sites for nucleophilic aromatic substitution. |

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling its chemical transformations. The electronic properties conferred by its substituents dictate the pathways for reactions such as hydrolysis and nucleophilic substitution.

Detailed Mechanism of Acetate Hydrolysis

The hydrolysis of an ester like this compound typically proceeds via a nucleophilic acyl substitution mechanism. This can be catalyzed by either acid or base.

Under basic conditions, the mechanism involves a two-step addition-elimination pathway:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the 6-cyano-3-fluoropyridin-2-olate anion is expelled as the leaving group. This anion is relatively stable and thus a good leaving group, due to the electron-withdrawing capacity of the cyano group, fluoro group, and the ring nitrogen, which delocalize the negative charge.

Protonation: In the final step, the pyridinolate anion is protonated by the solvent (e.g., water) to yield 6-cyano-3-fluoropyridin-2-ol.

The electron-withdrawing nature of the substituted pyridine ring significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and accelerating the rate of hydrolysis compared to simple alkyl or phenyl acetates.

Understanding the Regioselectivity of Nucleophilic Attacks on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it susceptible to nucleophilic aromatic substitution (SNAr), especially when further activated by electron-withdrawing groups. Nucleophilic attack on the pyridine ring of this compound itself is less likely than hydrolysis at the acetate group, as the acetoxy group is a poor leaving group from an aromatic ring. However, if the acetate were converted to a better leaving group, or under forcing conditions, SNAr could occur.

The regioselectivity of nucleophilic attack on a pyridine ring is dictated by the stability of the intermediate anionic σ-complex (Meisenheimer complex). Attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen, because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.

In this molecule, the C-2 position is occupied. The C-6 position is activated by both the ring nitrogen (para) and the strongly electron-withdrawing cyano group. The C-4 position is activated by the ring nitrogen (para) and the C-3 fluorine (meta). Therefore, the C-6 and C-4 positions are the most likely sites for nucleophilic attack. The presence of the cyano group at C-6 makes this position particularly electron-deficient and a highly probable site for a nucleophile to attack, leading to the displacement of a suitable leaving group if one were present at that position. Synthetic strategies for producing related compounds often exploit this inherent reactivity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Derivatives (if applicable to broader chemical family)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are widely used in drug design and environmental toxicology to predict the activity of new compounds. For a family of derivatives of this compound, a QSAR model could be developed to predict a specific biological activity, such as insecticidal or herbicidal potency.

The development of a QSAR model involves several steps:

Data Set: A series of analogue compounds with varying substituents on the pyridine ring would be synthesized. Their biological activity (e.g., IC₅₀ values) would be measured experimentally.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

While no specific QSAR studies on derivatives of this compound are publicly available, the methodology is highly applicable. For instance, given the structural similarity of the cyanopyridine moiety to neonicotinoid insecticides like Acetamiprid, a QSAR study could explore how modifications to the ring or the ester group affect insecticidal activity. researchgate.netperiodikos.com.br

Table 3: Relevant Molecular Descriptors for a Hypothetical QSAR Study

This table lists descriptors that would be critical in developing a QSAR model for the broader chemical family of substituted cyanofluoropyridines.

| Descriptor Class | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule, influencing receptor binding. |

| Steric | Molecular Weight, Molar Refractivity (MR) | Relates to the size and shape of the molecule, affecting its fit within a biological target's active site. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the hydrophobicity, which influences how the molecule is absorbed, distributed, and transported to its target. |

| Topological | Connectivity Indices | Numerically describes the branching and connectivity of the molecular structure. |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Cyano-3-fluoropyridin-2-yl acetate (B1210297) and its derivatives will undoubtedly be guided by the principles of green and sustainable chemistry. citedrive.comnih.gov Current research on related cyanopyridine and fluoropyridine compounds emphasizes the shift away from classical, often harsh, synthetic methods towards more eco-friendly and efficient alternatives. researchgate.netresearchgate.net

Key areas of development are expected to include:

One-Pot, Multicomponent Reactions (MCRs): MCRs are a cornerstone of green chemistry, enabling the construction of complex molecules in a single step, which reduces waste, time, and energy consumption. researchgate.netresearchgate.net The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved using one-pot, four-component reactions under solvent-free and catalyst-free conditions, often assisted by ultrasonic irradiation, leading to high yields (85–99%) in very short reaction times (4–25 minutes). tandfonline.com A similar approach could be envisioned for the core scaffold of 6-Cyano-3-fluoropyridin-2-yl acetate.

Novel Catalytic Systems: The use of inexpensive, non-toxic, and recyclable catalysts is a major trend. rsc.org Research has demonstrated the use of catalysts like animal bone meal and graphene oxide-supported ionic liquid-zinc chloride for the eco-friendly synthesis of cyanopyridine derivatives. researchgate.netrsc.org Furthermore, metal-free cascade processes and novel transition-metal-catalyzed reactions, such as the Rh(III)-catalyzed synthesis of 3-fluoropyridines, offer pathways that are both efficient and atom-economical. nih.govrsc.orgacs.orgescholarship.org

Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted syntheses are becoming increasingly common for pyridine (B92270) derivatives. researchgate.nettandfonline.comnih.gov These techniques can dramatically reduce reaction times and improve yields compared to conventional heating, contributing to more sustainable processes. nih.govresearchgate.net

| Synthetic Strategy | Key Advantages | Potential for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. researchgate.net | Rapid assembly of the core pyridine scaffold from simple precursors. |

| Green Catalysis (e.g., biocatalysts, earth-abundant metals) | Lower toxicity, recyclability, reduced environmental impact. rsc.org | Sustainable production with minimal hazardous waste. |

| Microwave/Ultrasound-Assisted Synthesis | Drastically reduced reaction times, often higher yields. tandfonline.com | Energy-efficient synthesis and derivatization. |

| Flow Chemistry | Enhanced safety, scalability, and process control. springerprofessional.desci-hub.se | Integration into automated platforms for library synthesis. |

Exploration of Novel Chemical Transformations and Derivatizations

The unique combination of functional groups in this compound makes it a rich substrate for further chemical modification. The electron-withdrawing nature of the cyano and fluoro groups activates the pyridine ring for certain transformations, while the acetate group provides a handle for other reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position is a prime site for SNAr reactions. Research on 2-fluoropyridines shows they are highly reactive towards nucleophiles, often reacting hundreds of times faster than their chloro-analogues. nih.govacs.org This allows for the mild, late-stage introduction of a wide array of functionalities (e.g., O-, N-, S-, and C-based nucleophiles), which is highly valuable for generating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. nih.govacs.org

Cyano Group Transformations: The cyano group is exceptionally versatile. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles or triazoles. nih.gov This versatility allows for significant diversification, for instance, in creating linked bi-heterocyclic systems with potential applications in medicinal chemistry. nih.gov

Acetate Group Manipulation: The acetate group can be readily hydrolyzed to reveal a hydroxyl group. This 2-hydroxypyridine (B17775) tautomer exists in equilibrium with its 2-pyridone form, a scaffold known for a wide range of biological activities. researchgate.net The revealed hydroxyl group can also serve as a point for further functionalization, such as etherification. The acetate itself can participate in reactions; for example, palladium acetate in pyridine is a known catalyst system, suggesting potential for intramolecular interactions or directed catalysis. acs.org

C-H Functionalization: While the fluorine atom is a primary site for SNAr, modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Future research could explore regioselective C-H activation at other positions on the pyridine ring to install new substituents, bypassing the need for pre-functionalized starting materials. nih.govescholarship.org

Application as a Building Block in New Functional Materials

The electronic properties conferred by the fluoro and cyano groups suggest that this compound could be a valuable building block for advanced functional materials.

Organic Electronics: Cyanopyridine derivatives are known to possess interesting photophysical properties, including fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net Tandem reactions have been used to create novel 3-cyanopyridine (B1664610) compounds that are highly sensitive in detecting nitroaromatic compounds, highlighting their potential in environmental monitoring and safety. rsc.org The specific substitution pattern of this compound could be tuned to create materials with specific emission wavelengths or sensing capabilities.

Medicinal Chemistry: Pyridine scaffolds are ubiquitous in pharmaceuticals. citedrive.comnih.gov Cyanopyridines, in particular, have been investigated for a vast range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. tandfonline.comrsc.orgnih.govnih.gov They serve as key intermediates for potent enzyme inhibitors, such as those targeting PIM-1 kinase or VEGFR-2. nih.govnih.gov The derivatization potential of this compound makes it an attractive starting point for the synthesis of new bioactive molecules.

Agrochemicals: Like in pharmaceuticals, the pyridine ring is a common feature in modern agrochemicals. The development of derivatives from this scaffold could lead to new herbicides, pesticides, or fungicides with novel modes of action. citedrive.comnih.gov

Integration into Automated Synthesis Platforms and Flow Chemistry

The demand for large libraries of novel compounds for high-throughput screening in drug and materials discovery has driven the development of automated synthesis and flow chemistry. whiterose.ac.uksynplechem.com The modular nature of synthesizing and derivatizing functionalized pyridines makes them ideal candidates for these technologies.

Automated Library Synthesis: The robust and high-yielding reactions used to modify fluoropyridines, such as SNAr, are well-suited for automated parallel synthesis platforms. whiterose.ac.uknih.govresearchgate.net This would allow for the rapid generation of a large, diverse library of compounds derived from the this compound core, accelerating the discovery of new leads.

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including improved safety, precise control over reaction parameters, and easier scalability. springerprofessional.desci-hub.se Multi-step sequences, such as the photoredox-catalyzed hydroaminoalkylation of vinyl pyridines followed by an intramolecular SNAr, have been successfully automated in flow systems to produce complex heterocyclic structures. nih.gov A similar "telescoped" flow synthesis could be developed for the production and subsequent derivatization of this compound, enabling efficient and on-demand manufacturing. uc.pt

| Research Direction | Key Objective | Relevant Technology/Methodology |

|---|---|---|

| Sustainable Synthesis | Develop eco-friendly, high-yield production methods. | One-Pot Reactions, Green Catalysis, Microwave Chemistry. researchgate.nettandfonline.com |

| Chemical Derivatization | Explore diverse chemical space for new properties. | Late-Stage C-H Functionalization, SNAr, Cyano Group Chemistry. nih.govacs.org |

| Functional Materials | Create novel materials for electronics and sensing. | Photophysical Characterization, OLED Fabrication. researchgate.net |

| High-Throughput Discovery | Accelerate discovery of bioactive compounds. | Automated Synthesis, Flow Chemistry, Parallel Synthesis. springerprofessional.dewhiterose.ac.uknih.gov |

Q & A

Q. What are the key considerations in designing a synthetic route for 6-Cyano-3-fluoropyridin-2-yl acetate, and how can reaction parameters be optimized?

Methodological Answer: Synthesis of fluorinated pyridines often involves sequential functionalization of the pyridine ring. A typical route includes:

Fluorination : Use fluorinating agents (e.g., KF in DMSO) under controlled temperatures to introduce fluorine at the 3-position.

Cyano Group Introduction : Employ nucleophilic substitution or cyanation reagents (e.g., CuCN) at the 6-position.

Acetylation : React the hydroxyl intermediate with acetyl chloride or acetic anhydride.

Q. Optimization Parameters :

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance fluorination efficiency .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity during cyanation .

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions in acetylation steps .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | KF, DMSO, 80°C, 12h | 75–85 | |

| Cyanation | CuCN, DMF, 120°C, 24h | 60–70 | |

| Acetylation | Acetic anhydride, pyridine, RT, 6h | 90–95 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environment (δ -110 to -120 ppm for aromatic F) and monitors reaction progress .

- ¹³C NMR : Confirms cyano group integration (δ 115–120 ppm) and acetate carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 211.05) and detects impurities.

Q. Resolving Contradictions :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to resolve structural ambiguities.

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the synthesis efficiency of fluorinated pyridines like this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and machine learning (ML) models can:

Predict Reaction Pathways : Simulate fluorination/cyanation transition states to identify low-energy routes .

Optimize Conditions : Screen solvents/catalysts in silico to reduce experimental trial-and-error (e.g., DMSO’s role in stabilizing intermediates) .

Data Feedback Loops : Integrate experimental yields with ML algorithms to refine predictive models iteratively .

Case Study :

ICReDD’s approach reduced optimization time for similar pyridines by 40% using hybrid computational-experimental workflows .

Q. What strategies are recommended for resolving contradictions in reaction yields reported for similar fluoropyridine derivatives?

Methodological Answer: Contradictions often arise from:

- Catalyst Deactivation : Trace moisture in solvents reduces CuCN efficiency in cyanation steps .

- Regioselectivity Issues : Competing pathways in fluorination (e.g., 3- vs. 4-fluoropyridine formation) .

Q. Resolution Strategies :

Controlled Reagent Purity : Use anhydrous solvents and freshly distilled acetylating agents.

In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Meta-Analysis : Compare literature data (e.g., solvent effects in vs. 10) to identify critical variables.

Q. How does the introduction of fluorine and cyano groups influence the electronic properties and reactivity of the pyridine ring?

Methodological Answer:

- Electronic Effects :

- Fluorine : Strong electron-withdrawing effect (-I) deactivates the ring, reducing electrophilic substitution but enhancing nucleophilic attack at meta positions .

- Cyano Group : Further decreases electron density, increasing resistance to oxidation and stabilizing negative charges in intermediates .

- Reactivity Impact :

- Nucleophilic Aromatic Substitution (SNAr) : Fluorine at the 3-position directs incoming nucleophiles (e.g., CN⁻) to the 6-position due to para activation .

Q. Table 2: Hammett Constants (σ) for Substituents

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -F | 0.34 | 0.15 |

| -CN | 0.66 | 0.88 |

Q. What role do solvent polarity and catalyst choice play in the regioselective functionalization of the pyridine ring?

Methodological Answer:

- Solvent Polarity :

- Polar Aprotic Solvents (DMSO, DMF) : Stabilize charged intermediates (e.g., fluoride ions), favoring SNAr at the 6-position .

- Low-Polarity Solvents (Toluene) : Promote radical pathways, leading to undesired side products.

- Catalysts :

- Pd/Cu Systems : Enable cross-coupling for cyano introduction with >90% regioselectivity .

- Phase-Transfer Catalysts (PTCs) : Improve fluoride ion solubility in non-polar media, enhancing fluorination efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.